4-bromo-2-(4,1'-bipiperidin-1-ylmethyl)phenol
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Overview
Description
2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol is a chemical compound that features a bromophenol group attached to a bipiperidinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol typically involves the reaction of 4-bromophenol with a bipiperidine derivative. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of a bipiperidine derivative under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol involves its interaction with molecular targets such as enzymes or receptors. The bipiperidinylmethyl moiety allows for specific binding to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(1,4’-Bipiperidin-1’-ylmethyl)-4-methoxyphenol: Similar structure but with a methoxy group instead of a bromine atom.
4-(1,4’-Bipiperidin-1’-ylmethyl)-N,N-dimethylaniline: Features a dimethylaniline group instead of a bromophenol group.
Uniqueness
2-(1,4’-Bipiperidin-1’-ylmethyl)-4-bromophenol is unique due to its specific combination of a bromophenol group with a bipiperidinylmethyl moiety. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H25BrN2O |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
4-bromo-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C17H25BrN2O/c18-15-4-5-17(21)14(12-15)13-19-10-6-16(7-11-19)20-8-2-1-3-9-20/h4-5,12,16,21H,1-3,6-11,13H2 |
InChI Key |
OEHIVNCXYPJGEI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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